Tc-CPI

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

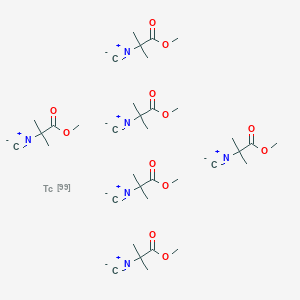

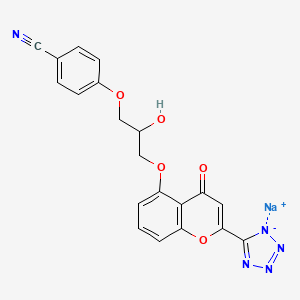

The compound (99M)-Technetium-Carbomethoxyisobutylisonitrile, commonly referred to as (99M)-Technetium-CPI, is a radiopharmaceutical used primarily in nuclear medicine for myocardial perfusion imaging. This compound is a coordination complex where the technetium-99m isotope is bound to carbomethoxyisobutylisonitrile ligands. The technetium-99m isotope is a metastable nuclear isomer used in various diagnostic imaging procedures due to its ideal physical properties, including a short half-life and gamma-ray emission suitable for detection by gamma cameras .

Preparation Methods

The synthesis of (99M)-Technetium-Carbomethoxyisobutylisonitrile involves several steps:

Esterification: 2-Aminoisobutyric acid is esterified with methanol and hydrochloric acid to produce the corresponding methyl ester.

Formylation: The methyl ester is then formylated using formic acid and acetic anhydride or methyl formate to yield the formamide.

Dehydration: The formamide undergoes dehydration with diphosgene or phosphorus oxychloride in pyridine to form methyl 2-isocyanoisobutyrate.

Chemical Reactions Analysis

(99M)-Technetium-Carbomethoxyisobutylisonitrile undergoes various chemical reactions, including:

Oxidation and Reduction: The technetium center can participate in redox reactions, where it can be reduced or oxidized depending on the reagents and conditions used.

Substitution: The isonitrile ligands can be substituted with other ligands under specific conditions, altering the properties of the complex.

Complexation: The compound can form complexes with other metal ions or ligands, which can affect its stability and reactivity.

Scientific Research Applications

(99M)-Technetium-Carbomethoxyisobutylisonitrile is widely used in scientific research, particularly in the following fields:

Chemistry: It serves as a model compound for studying coordination chemistry and the behavior of technetium complexes.

Biology: The compound is used to investigate the biodistribution and pharmacokinetics of technetium-labeled compounds in biological systems.

Medicine: It is primarily used in myocardial perfusion imaging to assess blood flow to the heart muscle, aiding in the diagnosis of coronary artery disease.

Mechanism of Action

The mechanism of action of (99M)-Technetium-Carbomethoxyisobutylisonitrile involves its uptake by myocardial cells. The compound is taken up by the heart muscle cells in proportion to the blood flow, allowing for the visualization of myocardial perfusion. The technetium-99m isotope emits gamma rays, which are detected by gamma cameras to produce images of the heart. This imaging technique helps identify areas of reduced blood flow, indicating potential blockages or damage to the coronary arteries .

Comparison with Similar Compounds

(99M)-Technetium-Carbomethoxyisobutylisonitrile is unique compared to other technetium-labeled compounds due to its specific ligand structure and properties. Similar compounds include:

Technetium-99m-Sestamibi: Another technetium-labeled compound used for myocardial perfusion imaging, but with different ligands.

Technetium-99m-Tetrofosmin: Used for similar diagnostic purposes but has a different chemical structure and biodistribution profile.

Technetium-99m-Pyrophosphate: Used for bone imaging and myocardial infarction detection, differing in its ligand and application.

Properties

Molecular Formula |

C36H54N6O12Tc |

|---|---|

Molecular Weight |

861.8 g/mol |

IUPAC Name |

methyl 2-isocyano-2-methylpropanoate;technetium-99 |

InChI |

InChI=1S/6C6H9NO2.Tc/c6*1-6(2,7-3)5(8)9-4;/h6*1-2,4H3;/i;;;;;;1+1 |

InChI Key |

JECHAWIBZCKPHF-KTTJZPQESA-N |

Isomeric SMILES |

CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].[99Tc] |

Canonical SMILES |

CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].[Tc] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B10784685.png)

![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)

![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784711.png)

![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784758.png)